2-(Acetylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H and ¹³C NMR spectra provide detailed insights into the electronic environment of protons and carbons. The acetylamino group’s methyl protons resonate near δ 2.1 ppm as a singlet, while the NH proton appears as a broad peak near δ 8.5–9.0 ppm. Aromatic protons in the naphtho[1,2-b]thiophene system show multiplet signals between δ 6.8–7.9 ppm, with coupling constants reflecting their ortho and para relationships. The carboxylic acid proton, if observable, typically appears as a broad singlet near δ 12–13 ppm.
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| CH₃ (acetylamino) | 2.1–2.3 | Singlet |
| NH (acetylamino) | 8.5–9.0 | Broad |
| Aromatic H (positions 6–10) | 6.8–7.9 | Multiplet |
| COOH | 12–13 | Broad singlet |
Infrared (IR) Vibrational Mode Analysis
IR spectroscopy identifies functional groups through characteristic absorption bands. The carboxylic acid exhibits a strong O-H stretch near 2500–3300 cm⁻¹ and a C=O stretch at 1680–1720 cm⁻¹. The acetylamino group shows N-H stretching (3300–3500 cm⁻¹) and amide C=O absorption (1640–1680 cm⁻¹). Thiophene C-S vibrations appear at 600–700 cm⁻¹.
Table 4: Key IR Absorptions
| Functional Group | Absorption Range (cm⁻¹) |
|---|---|
| O-H (carboxylic acid) | 2500–3300 |
| C=O (carboxylic acid) | 1680–1720 |
| N-H (acetylamino) | 3300–3500 |
| C=O (amide) | 1640–1680 |
| C-S (thiophene) | 600–700 |
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of the compound ([M]⁺ = m/z 287.3) reveals fragmentation pathways. Key fragments include loss of the acetyl group (m/z 244.3), decarboxylation (m/z 242.3), and cleavage of the thiophene ring (m/z 160.1).
Table 5: Major MS Fragments
| Fragment Ion | m/z | Pathway |
|---|---|---|
| [M]⁺ | 287.3 | Molecular ion |
| [M – CH₃CO]⁺ | 244.3 | Acetyl group loss |
| [M – COOH]⁺ | 242.3 | Decarboxylation |
| [C₁₀H₈S]⁺ | 160.1 | Thiophene-naphthalene core |
Computational Chemistry Insights
Density Functional Theory (DFT) Molecular Orbital Calculations
DFT simulations at the B3LYP/6-31G(d) level optimize the geometry and electronic structure. The HOMO (-6.2 eV) localizes on the thiophene sulfur and adjacent π-system, while the LUMO (-2.8 eV) resides on the naphthalene moiety, indicating charge-transfer potential. The energy gap (3.4 eV) suggests moderate reactivity, suitable for semiconductor applications.
Table 6: DFT-Derived Electronic Parameters
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -2.8 |
| HOMO-LUMO Gap | 3.4 |
Properties
IUPAC Name |
2-acetamido-4,5-dihydrobenzo[g][1]benzothiole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-8(17)16-14-12(15(18)19)11-7-6-9-4-2-3-5-10(9)13(11)20-14/h2-5H,6-7H2,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZWGQLNBLLONN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)C3=CC=CC=C3CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a naphthalene derivative, the thiophene ring can be introduced through a series of reactions involving sulfur-containing reagents. The acetylamino group is then added via acetylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize catalysts to enhance reaction efficiency and yield. Techniques such as Suzuki–Miyaura coupling, which is widely applied for carbon-carbon bond formation, can be employed to synthesize the naphthothiophene core .
Chemical Reactions Analysis
Types of Reactions: 2-(Acetylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Acetylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylic acid has several notable applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism by which 2-(Acetylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylic acid exerts its effects is complex and involves multiple molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. For instance, it could inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs differ in substituents, oxidation states, and ring saturation. Key examples include:
Key Observations :
Physicochemical Properties
Notes:
Biological Activity
The compound 2-(Acetylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylic acid (CAS No. 433688-29-0) is a member of the naphtho-thiophene family, which has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its pharmacological implications.
- Molecular Formula : C15H13NO3S
- Molecular Weight : 287.33 g/mol
- CAS Number : 433688-29-0
- Chemical Structure : The compound features a naphtho-thiophene core with an acetylamino group and a carboxylic acid functional group.
| Property | Value |
|---|---|
| Molecular Formula | C15H13NO3S |
| Molecular Weight | 287.33 g/mol |
| CAS Number | 433688-29-0 |
| Boiling Point | Predicted at 562.7 °C |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available precursors in the naphtho-thiophene series. The methods include cyclization reactions and functional group modifications to achieve the desired acetylamino and carboxylic acid functionalities.
Antinociceptive Properties
Research indicates that derivatives of naphtho-thiophenes exhibit significant analgesic (pain-relieving) activity. For instance, studies utilizing the "hot plate" method on mice have demonstrated that certain derivatives possess analgesic effects that exceed those of standard pain medications like metamizole .
While the precise mechanisms remain under investigation, it is hypothesized that these compounds may interact with various neurotransmitter systems or modulate ion channels involved in pain pathways. The presence of both the acetylamino and carboxylic acid groups may enhance binding affinity to biological targets.
Case Studies
- Analgesic Activity Evaluation :
- HCV Inhibition :
Table 2: Summary of Biological Activities
Q & A
Basic: What are the established synthetic routes for 2-(Acetylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylic acid?
Answer:
The compound can be synthesized via conjugate addition-elimination reactions of α-arylmethyl sulfones with α-oxoketene dithioacetals, followed by acid-induced cyclization. For example, base-mediated addition of sulfones to dithioacetal intermediates generates adducts, which undergo cyclization under acidic conditions to form the dihydronaphthothiophene core. Subsequent dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and dethiomethylation with Raney-Ni can yield aromatic derivatives .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR spectroscopy (1H and 13C) to confirm regioselectivity and structural integrity, particularly for distinguishing dihydro vs. aromatic forms.
- Mass spectrometry (GC-MS or LC-MS) for molecular weight verification and fragmentation pattern analysis.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as seen in structurally related thiophene derivatives .
Basic: How should researchers handle stability and storage of this compound?
Answer:
The compound is stable at room temperature but should be stored in a dry, inert environment (e.g., under nitrogen or argon) to prevent hydrolysis of the acetylated amine or carboxylic acid groups. Moisture-sensitive handling protocols are recommended based on analogous dihydrothiophene derivatives .
Advanced: How can synthetic yields be optimized for large-scale preparation?
Answer:
- Reaction parameter tuning: Adjust base strength (e.g., KOtBu vs. NaH) to improve regioselectivity in cyclization steps.
- Catalyst screening: Test alternative dehydrogenation catalysts (e.g., Pd/C or MnO2) instead of DDQ to reduce side-product formation.
- Solvent optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates, as demonstrated in similar cycloaddition protocols .
Advanced: How to resolve contradictions in spectral data for structural confirmation?
Answer:
Discrepancies in NMR or mass spectra often arise from:
- Tautomerism: Use variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomers).
- By-product interference: Employ preparative HPLC to isolate pure fractions before characterization.
- Computational validation: Compare experimental 13C NMR shifts with DFT-calculated values for ambiguous carbons .
Advanced: What are potential applications in materials science or sensing?
Answer:
The dihydronaphthothiophene core is a promising scaffold for:
- Fluorescent sensors: Derivatives like LB3 (a carbohydrazide analog) exhibit selective fluorescence quenching for metal ions (e.g., Fe³⁺) due to their extended π-conjugation and chelation sites .
- Organic semiconductors: Planarized aromatic forms (post-dehydrogenation) may serve as charge-transport layers in optoelectronic devices, leveraging the thiophene moiety’s electron-rich properties .
Advanced: How to mitigate challenges in regioselectivity during functionalization?
Answer:
- Directing groups: Introduce temporary protecting groups (e.g., Boc on the acetylated amine) to steer electrophilic substitution.
- Metal-mediated cross-coupling: Use Pd-catalyzed Suzuki or Buchwald-Hartwig reactions for site-specific arylations, as validated in thieno[3,2-b]thiophene systems .
Advanced: What computational tools aid in predicting reactivity or properties?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular docking: Model interactions with biological targets (e.g., enzyme active sites) if the compound is explored for bioactivity .
Advanced: How to validate purity for pharmacological studies?
Answer:
- HPLC-DAD/ELSD: Use reverse-phase chromatography with dual detection (UV and evaporative light scattering) to quantify impurities.
- Elemental analysis: Confirm C, H, N, S content within ±0.4% of theoretical values, critical for regulatory compliance .
Advanced: What safety protocols are essential for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
